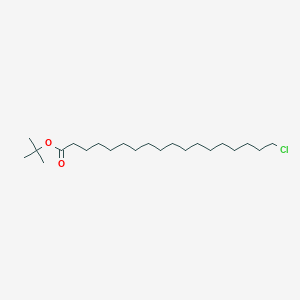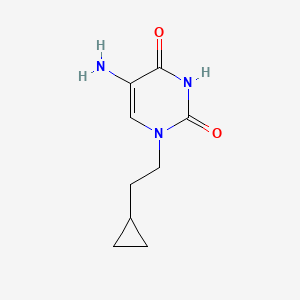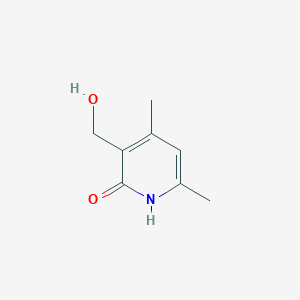
3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-pyridone with formaldehyde under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4,6-dimethyl-2-pyridone in a suitable solvent, such as ethanol.
- Add an aqueous solution of formaldehyde to the reaction mixture.
- Adjust the pH to basic conditions using a base, such as sodium hydroxide.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficient production.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4,6-dimethyl-2-pyridone using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Formyl)-4,6-dimethylpyridin-2(1H)-one or 3-(Carboxyl)-4,6-dimethylpyridin-2(1H)-one.
Reduction: 4,6-Dimethyl-2-pyridone.
Substitution: Various substituted pyridinones depending on the nucleophile used.
科学的研究の応用
3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2-pyridone: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
3-(Formyl)-4,6-dimethylpyridin-2(1H)-one: An oxidized form of the compound with different reactivity.
3-(Carboxyl)-4,6-dimethylpyridin-2(1H)-one: Another oxidized form with distinct chemical properties.
Uniqueness
3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
3-(hydroxymethyl)-4,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5-3-6(2)9-8(11)7(5)4-10/h3,10H,4H2,1-2H3,(H,9,11) |
InChIキー |
IPPWJQKZYMXZEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[indene-1,3'-pyrrolidin]-3(2H)-one](/img/structure/B13339000.png)
![(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13339007.png)
![3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13339010.png)
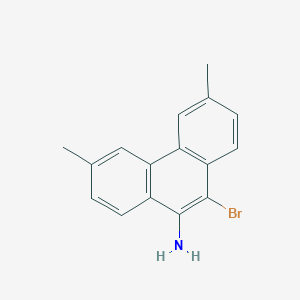
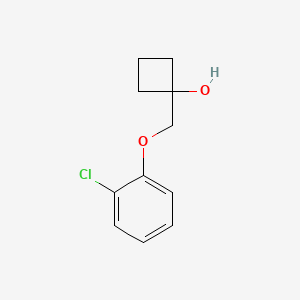


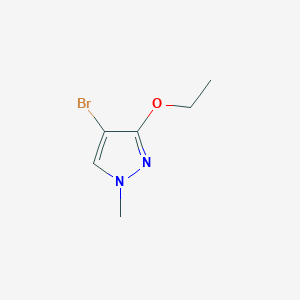
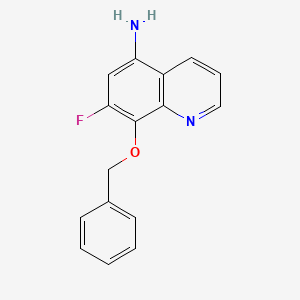
![2-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B13339060.png)
